An In-depth Technical Guide to 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene (CAS 110904-87-5)
An In-depth Technical Guide to 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene (CAS 110904-87-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene, a fluorescent aromatic compound with potential applications in materials science and as a chemical intermediate. Due to the limited availability of in-depth research specifically on this molecule, this guide combines available data with information from closely related 9,10-diaryl anthracene derivatives to provide a thorough understanding of its properties, synthesis, and potential applications.
Core Compound Properties
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is a substituted anthracene derivative characterized by a rigid, planar anthracene core with two methoxyphenyl groups at the 9 and 10 positions and a chlorine atom at the 2 position. These substitutions influence the molecule's electronic and photophysical properties.
Physicochemical Data
The known physicochemical properties of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene are summarized in the table below.
| Property | Value |
| CAS Number | 110904-87-5 |
| Molecular Formula | C₂₈H₂₁ClO₂ |
| Molecular Weight | 424.92 g/mol |
| Appearance | Light yellow to yellow powder or crystals |
| Melting Point | 240-242 °C |
| Solubility | Soluble in organic solvents like ether, chloroform, and carbon tetrachloride; insoluble in water. |
| Storage | Store at room temperature, sealed in a dry environment. |
Spectroscopic Data
Synthesis and Experimental Protocols
The synthesis of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is not extensively detailed in the literature. However, based on the structure, two primary synthetic routes are plausible: a Suzuki-Miyaura cross-coupling reaction or a Friedel-Crafts type reaction. Below are detailed, representative protocols for these methods as they would apply to this or closely related molecules.
Proposed Synthesis Workflow
The logical workflow for the synthesis of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene would likely involve the preparation of a di-halogenated anthracene precursor followed by a cross-coupling reaction.
Caption: Proposed Suzuki coupling synthesis workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the synthesis of 9,10-diarylanthracenes.[1][2][3][4][5][6]
Reaction:
-
Reactants:
-
2-Chloro-9,10-dibromoanthracene (1.0 equiv)
-
4-Methoxyphenylboronic acid (2.2 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., aqueous 2M Na₂CO₃)
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Solvent (e.g., Toluene or a mixture of Dioxane and water)
-
-
Procedure:
-
To a Schlenk flask, add 2-chloro-9,10-dibromoanthracene, 4-methoxyphenylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the aqueous base.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes).
-
Experimental Protocol: Friedel-Crafts Reaction
This protocol is a plausible alternative, adapted from general Friedel-Crafts procedures.[7][8][9][10][11]
Reaction:
-
Reactants:
-
2-Chloroanthracene (1.0 equiv)
-
Anisole (excess, acts as both reactant and solvent)
-
Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, 2.2 equiv)
-
An acylating or alkylating agent precursor if not directly reacting with anisole.
-
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and under an inert atmosphere, suspend 2-chloroanthracene in excess anisole.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
-
Stir until the solids dissolve.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography followed by recrystallization as described for the Suzuki-Miyaura protocol.
-
Applications in Materials Science
Substituted 9,10-diphenylanthracene (DPA) derivatives are widely used in organic electronics due to their high fluorescence quantum yields, good thermal stability, and excellent charge transport properties.[12][13] 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene is expected to share these properties and is primarily used in the field of organic electronic materials.
Organic Light-Emitting Diodes (OLEDs)
DPA derivatives are excellent candidates for blue-emitting materials in OLEDs. They can be used as the emissive layer or as a host for a fluorescent or phosphorescent dopant. The methoxy groups on the phenyl rings can enhance hole injection/transport properties, while the anthracene core provides high luminescence efficiency.
Hypothetical OLED Device Fabrication Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 4. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 5. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. websites.umich.edu [websites.umich.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
